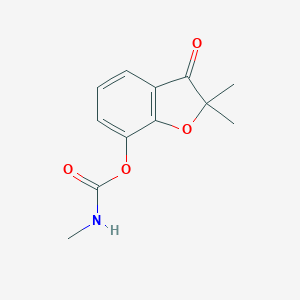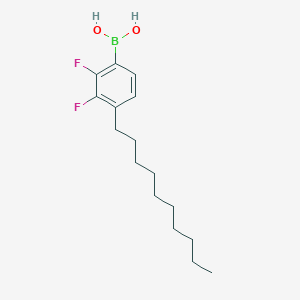
(4-Decyl-2,3-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Decyl-2,3-difluorophenyl)boronic acid, also known as DFBA, is a boronic acid derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as DMSO and methanol. DFBA is a versatile compound that has been used in various fields such as organic chemistry, medicinal chemistry, and materials science.
Mécanisme D'action
The mechanism of action of (4-Decyl-2,3-difluorophenyl)boronic acid is not well understood. However, it is believed that (4-Decyl-2,3-difluorophenyl)boronic acid forms a complex with the target molecule through the formation of a boronate ester bond. This complex formation can lead to changes in the properties of the target molecule, such as its fluorescence or reactivity.
Effets Biochimiques Et Physiologiques
(4-Decyl-2,3-difluorophenyl)boronic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Decyl-2,3-difluorophenyl)boronic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile compound that can be used in various applications. However, one limitation of (4-Decyl-2,3-difluorophenyl)boronic acid is its low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
(4-Decyl-2,3-difluorophenyl)boronic acid has a wide range of potential future directions in scientific research. It can be used as a building block in the synthesis of various organic compounds with unique properties. (4-Decyl-2,3-difluorophenyl)boronic acid can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, (4-Decyl-2,3-difluorophenyl)boronic acid can be modified to improve its solubility in water, which can expand its potential applications in aqueous environments.
Applications De Recherche Scientifique
(4-Decyl-2,3-difluorophenyl)boronic acid has been used in various scientific research applications due to its unique properties. It has been used as a building block in the synthesis of various organic compounds such as dendrimers, polymers, and ligands. (4-Decyl-2,3-difluorophenyl)boronic acid has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
Propriétés
Numéro CAS |
147223-09-4 |
|---|---|
Nom du produit |
(4-Decyl-2,3-difluorophenyl)boronic acid |
Formule moléculaire |
C16H25BF2O2 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
(4-decyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C16H25BF2O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(17(20)21)16(19)15(13)18/h11-12,20-21H,2-10H2,1H3 |
Clé InChI |
VJSKAJBAWZZPDC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
SMILES canonique |
B(C1=C(C(=C(C=C1)CCCCCCCCCC)F)F)(O)O |
Synonymes |
4-Decyl-2,3-difluorobenzeneboronic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

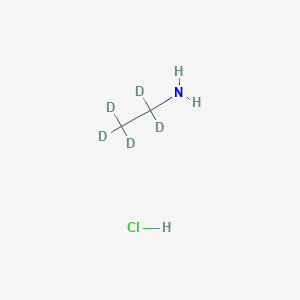
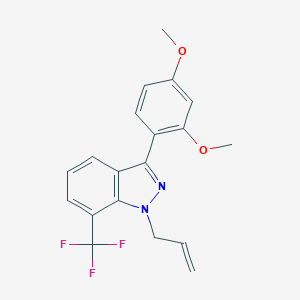
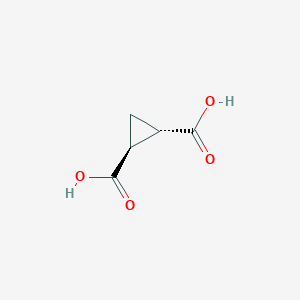
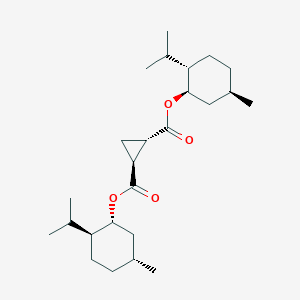
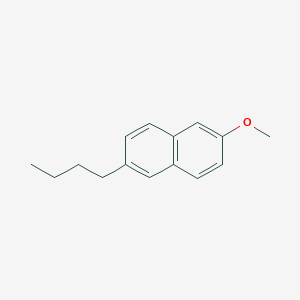
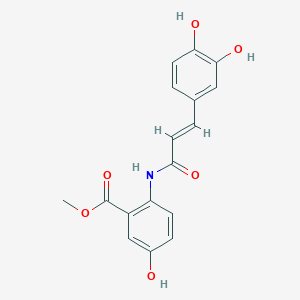
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
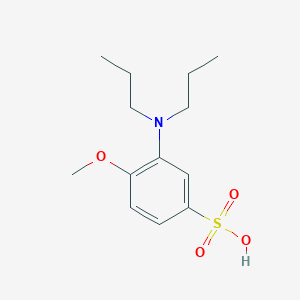
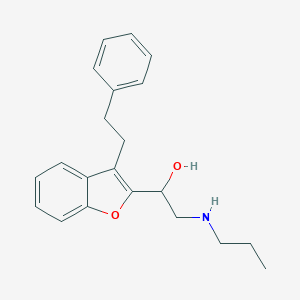
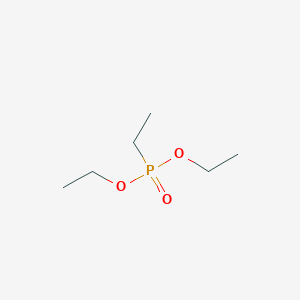
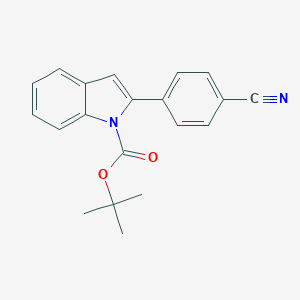
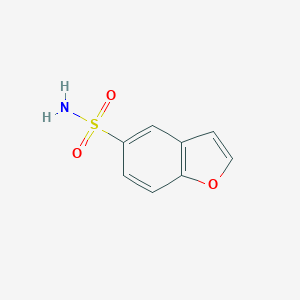
![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)
